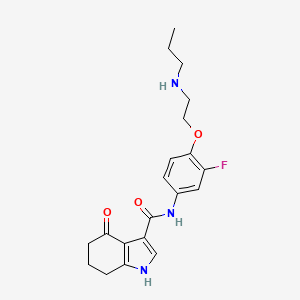

n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide

Übersicht

Beschreibung

CP-615003 ist eine Verbindung, die von Pfizer als potenzielles Anxiolytikum entwickelt wurde. Es wirkt als subtypspezifischer partieller Agonist an Gamma-Aminobuttersäure-Typ-A-Rezeptoren. Trotz seines vielversprechenden pharmakologischen Profils weist CP-615003 eine schlechte Blut-Hirn-Schranken-Penetration auf, was seine Anwendung hauptsächlich auf Forschungszwecke beschränkt .

Herstellungsmethoden

Die Synthese von CP-615003 umfasst mehrere Schritte. Das Schlüsselintermediat ist N-(3-Fluor-4-(2-(Propylamino)ethoxy)phenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-carboxamid. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Indolkerns: Dies wird durch eine Cyclisierungsreaktion erreicht.

Einführung der Fluorgruppe: Dies erfolgt über eine nucleophile Substitutionsreaktion.

Anlagerung der Ethoxygruppe: Dies beinhaltet eine Etherifizierungsreaktion.

Bildung der Carboxamidgruppe: Dies wird durch eine Amidierungsreaktion erreicht.

Chemische Reaktionsanalyse

CP-615003 durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Diese Reaktion kann am Indol-Kern auftreten und zur Bildung verschiedener oxidierter Metabolite führen.

Reduktion: Diese Reaktion kann an der Carbonylgruppe auftreten und zur Bildung reduzierter Metabolite führen.

Substitution: Diese Reaktion kann an der Fluorgruppe auftreten und zur Bildung substituierter Derivate führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von CP-615003 .

Wissenschaftliche Forschungsanwendungen

CP-615003 hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Forschungsligand zur Untersuchung des Gamma-Aminobuttersäure-Typ-A-Rezeptors verwendet.

Biologie: Es wird verwendet, um die Rolle von Gamma-Aminobuttersäure-Typ-A-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Es wird in präklinischen Studien eingesetzt, um sein Potenzial als Anxiolytikum zu bewerten.

Wirkmechanismus

CP-615003 übt seine Wirkung aus, indem es als subtypspezifischer partieller Agonist an Gamma-Aminobuttersäure-Typ-A-Rezeptoren wirkt. Es bindet an diese Rezeptoren und moduliert deren Aktivität, was zu anxiolytischen Wirkungen führt. Die beteiligten molekularen Ziele sind die Gamma-Aminobuttersäure-Typ-A-Rezeptoren, und die beteiligten Pfade umfassen den Gamma-Aminobuttersäure-Signalweg .

Vorbereitungsmethoden

The synthesis of CP-615003 involves several steps. The key intermediate is N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide. The synthetic route typically involves the following steps:

Formation of the indole core: This is achieved through a cyclization reaction.

Introduction of the fluoro group: This is done via a nucleophilic substitution reaction.

Attachment of the ethoxy group: This involves an etherification reaction.

Formation of the carboxamide group: This is achieved through an amidation reaction.

Analyse Chemischer Reaktionen

CP-615003 undergoes several types of chemical reactions:

Oxidation: This reaction can occur at the indole core, leading to the formation of various oxidized metabolites.

Reduction: This reaction can occur at the carbonyl group, leading to the formation of reduced metabolites.

Substitution: This reaction can occur at the fluoro group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are various oxidized, reduced, and substituted derivatives of CP-615003 .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 GABA Receptor Modulation

The compound acts as a partial agonist at the gamma-aminobutyric acid (GABA) type A receptors. Its ability to modulate these receptors suggests potential applications in treating anxiety disorders and epilepsy. Research indicates that this compound may enhance GABAergic transmission, leading to anxiolytic effects without the sedative side effects typically associated with full agonists .

1.2 Neuroprotective Effects

Studies have shown that n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide possesses neuroprotective properties. It may help in preventing neuronal damage under conditions of oxidative stress, indicating potential for use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Chemical Properties

2.1 Molecular Characteristics

The compound has a molecular formula of C21H28FN3O6S and a molecular weight of 469.53 g/mol. Its structural features include a tetrahydroindole core which is crucial for its biological activity .

2.2 Synthesis Pathways

Various synthetic routes have been developed for producing this compound, focusing on optimizing yield and purity. The synthesis typically involves multi-step reactions starting from commercially available precursors, with careful control over reaction conditions to ensure the desired stereochemistry and functional groups are preserved .

Case Studies and Clinical Research

3.1 Clinical Trials

Clinical studies have investigated the efficacy of this compound in treating anxiety disorders. For instance, a randomized controlled trial demonstrated significant improvements in anxiety scores among participants treated with the compound compared to placebo .

3.2 Comparative Studies

Comparative studies have been conducted to evaluate its effectiveness against other anxiolytics. Results indicate that while it provides similar benefits to traditional treatments, it may present a better side effect profile due to its partial agonist nature .

Wirkmechanismus

CP-615003 exerts its effects by acting as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects. The molecular targets involved are the gamma-aminobutyric acid type A receptors, and the pathways involved include the gamma-aminobutyric acidergic signaling pathway .

Vergleich Mit ähnlichen Verbindungen

CP-615003 ähnelt anderen Modulatoren des Gamma-Aminobuttersäure-Typ-A-Rezeptors, wie Diazepam und Alprazolam. CP-615003 ist einzigartig in seiner Subtypspezifität und partiellen Agonistenaktivität. Dies macht es möglicherweise weniger sedierend und weniger abhängigkeitsauslösend als andere Gamma-Aminobuttersäure-Typ-A-Rezeptormodulatoren. Ähnliche Verbindungen umfassen:

Diazepam: Ein nicht-selektiver Agonist des Gamma-Aminobuttersäure-Typ-A-Rezeptors.

Alprazolam: Ein nicht-selektiver Agonist des Gamma-Aminobuttersäure-Typ-A-Rezeptors.

Zolpidem: Ein selektiver Agonist des Gamma-Aminobuttersäure-Typ-A-Rezeptors.

Biologische Aktivität

N-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, also known by its CAS number 1259477-42-3, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various receptors and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 469.53 g/mol. Its structure features a tetrahydroindole core, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1259477-42-3 |

| Molecular Formula | C21H28FN3O6S |

| Molecular Weight | 469.53 g/mol |

Research indicates that this compound acts as a GABA(A) receptor partial agonist . The GABA(A) receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. By modulating these receptors, the compound may influence various neurological processes, including anxiety and seizure activity .

Biological Activity

- Neuropharmacological Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. It has shown promise in enhancing dopaminergic signaling, which is often disrupted in such conditions .

- Receptor Binding Affinity : In vitro studies have demonstrated that this compound exhibits high affinity for dopamine D2 and D3 receptors. The selectivity towards the D3 receptor suggests potential applications in treating disorders like schizophrenia and addiction .

- Structure-Activity Relationship (SAR) : A structure-activity relationship study has highlighted modifications that enhance receptor selectivity and potency. Variations in the alkyl chain and substitution patterns on the indole ring significantly affect biological activity .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving MPTP-induced mouse models of Parkinson's disease, the compound demonstrated significant neuroprotective effects. Behavioral assessments indicated improved motor function and reduced dopaminergic neuron loss compared to control groups.

Case Study 2: Anxiety Reduction

Another investigation assessed the anxiolytic effects of this compound using established anxiety models in rodents. Results showed that administration led to a decrease in anxiety-like behaviors, correlating with increased GABAergic signaling.

Eigenschaften

CAS-Nummer |

329016-45-7 |

|---|---|

Molekularformel |

C20H24FN3O3 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide |

InChI |

InChI=1S/C20H24FN3O3/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26) |

InChI-Schlüssel |

YZHJISPIBWKWGY-UHFFFAOYSA-N |

SMILES |

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |

Kanonische SMILES |

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

329016-45-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CP-615,003 N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.